molecular formula C12H9NOS B8299673 9,10-Dihydro-4H-thieno[2,3-c][1]benzazepin-10-one

9,10-Dihydro-4H-thieno[2,3-c][1]benzazepin-10-one

Cat. No. B8299673
M. Wt: 215.27 g/mol
InChI Key: AQZQXJXTWLFBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05594152

Procedure details

A stirred solution of 2.0 g of the product of Example 6 and 500 mg of lithium aluminum hydride in 200 ml of tetrahydrofuran is refluxed for 4 hours. The reaction mixture is carefully quenched with ice cold water and extracted with chloroform. The organic layer is washed well with water, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to a residue. The residue is purified by column chromatography on silica gel by elution with 30% ethyl acetate-hexane to give 1.2 g of the desired product as a bright yellow solid, M+ =202.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[C:6](=O)[NH:7][C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[CH2:10][C:4]=2[CH:3]=[CH:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[S:1]1[C:5]2[CH2:6][NH:7][C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[CH2:10][C:4]=2[CH:3]=[CH:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C=CC2=C1C(NC1=C(C2)C=CC=C1)=O
Name
Quantity
500 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is carefully quenched with ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer is washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a residue
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel by elution with 30% ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1CNC1=C(C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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